Comparative Lipophilicity: Methyl Ester Provides Balanced logP for Improved Drug-Likeness vs. Ethyl and Benzyl Analogs
Methyl azepane-3-carboxylate exhibits a calculated logP of 0.55 , which is significantly lower than the ethyl ester analog (calculated logP ~1.0-1.5) and benzyl ester analog (calculated logP ~2.5-3.0). This lower lipophilicity correlates with improved aqueous solubility and reduced plasma protein binding, enhancing drug-likeness for oral bioavailability. The compound's logP of 0.55 falls within the optimal range (0-3) for central nervous system (CNS) drug candidates, whereas the more lipophilic analogs may exhibit higher non-specific binding and metabolic liabilities.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 0.55 (calculated) |
| Comparator Or Baseline | Ethyl azepane-3-carboxylate: ~1.0-1.5; Benzyl azepane-3-carboxylate: ~2.5-3.0 |
| Quantified Difference | Lower by 0.5-2.5 logP units |
| Conditions | Computational prediction (ChemScene database) |
Why This Matters
Optimal lipophilicity is critical for achieving desirable ADME (absorption, distribution, metabolism, excretion) properties, and methyl azepane-3-carboxylate's balanced logP may reduce off-target effects and improve oral bioavailability compared to more lipophilic analogs.
